5-Amino-2-chloro-4-fluorophenyl methyl carbonate
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Overview
Description
5-Amino-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H7ClFNO2. This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenyl ring, along with a methyl carbonate group. It is a white or off-white solid that is soluble in organic solvents such as ethanol and dichloromethane but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate typically involves the following steps:
Reduction of Nitro Compound: The starting material, 2-fluoro-4-chloro-5-nitrobenzoic acid, is reduced to the corresponding amine using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Esterification: The resulting amine is then reacted with methyl chloroformate under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-fluorophenyl methyl carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine or other derivatives.
Ester Hydrolysis: The methyl carbonate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Nitro derivatives.
Reduction: Hydroxylamine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
5-Amino-2-chloro-4-fluorophenyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways involved can vary based on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluorobenzoic acid: Similar structure but lacks the methyl carbonate group.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Precursor in the synthesis of the target compound.
5-Amino-2-chloro-4-fluorophenol: Similar structure with a hydroxyl group instead of the methyl carbonate.
Uniqueness
5-Amino-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of both electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups on the phenyl ring, along with the methyl carbonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5-amino-2-chloro-4-fluorophenyl) methyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-8(12)14-7-3-6(11)5(10)2-4(7)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOLDUNQMDIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C(=C1)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445061 |
Source
|
Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110957-08-9 |
Source
|
Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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